molecular formula C18H34O2 B077471 cis-13-Octadecenoic acid CAS No. 13126-39-1

cis-13-Octadecenoic acid

Cat. No. B077471
CAS RN: 13126-39-1
M. Wt: 282.5 g/mol
InChI Key: BDLLSHRIFPDGQB-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-13-Octadecenoic acid, also known as 13Z-octadecenoic acid, is a monounsaturated fatty acid . It has been found in bovine milk fat and is one of the components of the essential oil of Hypericum gaitii Haines, an endemic species of Eastern India .


Molecular Structure Analysis

The molecular formula of cis-13-Octadecenoic acid is C18H34O2 . It has a molecular weight of 282.4614 . The IUPAC Standard InChI is InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5- .


Physical And Chemical Properties Analysis

Cis-13-Octadecenoic acid has a molecular weight of 282.5 . It is soluble in ethanol . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Nutritional Biochemistry

cis-13-Octadecenoic acid: is a monounsaturated fatty acid that plays a role in human nutrition. It’s involved in the absorption and distribution of fatty acids in human plasma lipids . Studies have compared its incorporation into plasma lipids with other fatty acids, revealing its selective exclusion in neutral and phospholipid fractions . This research has implications for understanding the metabolism of dietary fats and their impact on health.

Lipid Metabolism

Research has shown that cis-13-Octadecenoic acid is metabolized differently than other fatty acids. It’s incorporated into animal and human tissue lipids, and its metabolism has been extensively reviewed . Understanding its role in lipid metabolism can help in developing dietary recommendations and treatments for metabolic disorders.

Food Industry Applications

In the food industry, cis-13-Octadecenoic acid is found in partially hydrogenated oils, such as those used in margarines and shortenings . Its presence affects the flavor stability and melting point of these products. The study of this fatty acid helps in improving food processing techniques and developing healthier food products.

Antioxidant Properties

cis-13-Octadecenoic acid: has been identified as a component of the essential oil of Hypericum gaitii Haines , an endemic species of Eastern India, which exhibits antioxidant activities . This application is significant in the development of natural antioxidants for food preservation and health supplements.

Mitochondrial Function

This fatty acid has been studied for its role in mitochondrial replication. Certain isomers of octadecenoic acid, including cis-13-Octadecenoic acid , have been found to support the replication of mitochondria in cultures . This research is crucial for understanding cellular energy production and could have implications for treating mitochondrial diseases.

Dairy Science

In dairy science, cis-13-Octadecenoic acid has been studied for its effect on milk fatty acid content when cows are fed fish oil . This research is important for improving the nutritional quality of dairy products and understanding how diet influences milk composition.

Safety and Hazards

Cis-13-Octadecenoic acid is not for human or veterinary use . More specific safety and hazard information is not provided in the retrieved sources.

properties

IUPAC Name

(Z)-octadec-13-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLLSHRIFPDGQB-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312948
Record name cis-13-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

13126-39-1
Record name cis-13-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13126-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-13-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (13Z)-octadec-13-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

26.5 - 27 °C
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-13-Octadecenoic acid
Reactant of Route 2
Reactant of Route 2
cis-13-Octadecenoic acid
Reactant of Route 3
cis-13-Octadecenoic acid
Reactant of Route 4
cis-13-Octadecenoic acid
Reactant of Route 5
cis-13-Octadecenoic acid
Reactant of Route 6
Reactant of Route 6
cis-13-Octadecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.